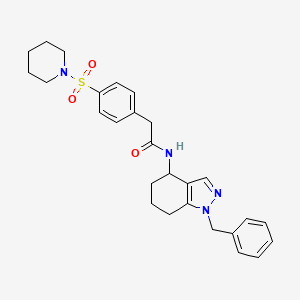![molecular formula C20H21F2N3O2 B7551464 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide](/img/structure/B7551464.png)
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide, also known as JNJ-40411813, is a novel small molecule that has been developed for the treatment of various neurological and psychiatric disorders. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a key target in the treatment of these disorders.
Mecanismo De Acción
The mechanism of action of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide involves the modulation of dopamine neurotransmission in the brain. This compound acts as a selective antagonist of the dopamine D2 receptor, which leads to an increase in dopamine release in certain brain regions. This increase in dopamine release has been shown to have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects in the brain. This compound has been shown to increase dopamine release in certain brain regions, which has been associated with improvements in cognitive function and mood. Additionally, 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to modulate the activity of other neurotransmitter systems in the brain, including the serotonin and glutamate systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. This compound has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to have good selectivity for the dopamine D2 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is that it has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, there is a need for further research to better understand the mechanism of action of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide and how it interacts with other neurotransmitter systems in the brain. Finally, there is a need for the development of more potent and selective dopamine D2 receptor antagonists, which could have even greater therapeutic potential than 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide.
Métodos De Síntesis
The synthesis of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide involves a multi-step process that includes the reaction of 3,4-difluorobenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with 1,3-benzene dicarbonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a key target in the treatment of these disorders.
Propiedades
IUPAC Name |
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-5-4-13(10-18(17)22)12-25-8-6-16(7-9-25)24-20(27)15-3-1-2-14(11-15)19(23)26/h1-5,10-11,16H,6-9,12H2,(H2,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOWLSVPJLOKRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC(=C2)C(=O)N)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)ethyl 1-[2-(2-fluorophenyl)acetyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7551382.png)

![2-Methyl-4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one](/img/structure/B7551393.png)
![N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7551399.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7551402.png)
![N-methyl-4-[[methyl-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]amino]methyl]benzamide](/img/structure/B7551409.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)
![5,7-Dimethyl-6-[3-oxo-3-[4-(quinolin-8-ylmethyl)piperazin-1-yl]propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7551427.png)
![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)